molecular formula C11H24N2O B13269286 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol

Cat. No.: B13269286
M. Wt: 200.32 g/mol
InChI Key: QEAWGLGDMFWZDK-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol is a chemical compound with the molecular formula C12H26N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with isopropyl halides, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Propan-2-yl)piperidin-4-yl]acetic acid hydrate
  • 2-Piperidin-3-ylpropan-2-ol
  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol

Uniqueness

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety in therapeutic contexts.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-[(1-propan-2-ylpiperidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-9(2)13-6-4-11(5-7-13)12-10(3)8-14/h9-12,14H,4-8H2,1-3H3

InChI Key

QEAWGLGDMFWZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(C)CO

Origin of Product

United States

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